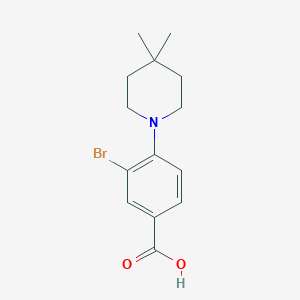

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid

Description

Properties

CAS No. |

1131594-57-4 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

3-bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2)5-7-16(8-6-14)12-4-3-10(13(17)18)9-11(12)15/h3-4,9H,5-8H2,1-2H3,(H,17,18) |

InChI Key |

SDKRWMZLUOGLKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid typically involves the bromination of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

Oxidation Reactions: Products are oxidized benzoic acid derivatives.

Reduction Reactions: The major product is 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid has been explored as a lead compound in drug discovery due to its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens.

- Anticancer Potential : In vitro studies suggest that the compound may interfere with cancer cell proliferation and induce apoptosis. It is believed to modulate interactions with enzymes like aldehyde dehydrogenases (ALDHs), which are often overexpressed in cancer cells.

| Activity Type | Target Organism/Cell Type | MIC (mg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.0039 - 0.025 |

| Antimicrobial | Escherichia coli | 0.0039 - 0.025 |

| Anticancer | Various Cancer Cell Lines | Not specified |

Neuropharmacology

The dimethylamino group in the compound enhances its interaction with neurotransmitter receptors, suggesting potential applications in neuropharmacology. This interaction may influence neurotransmission pathways and could lead to the development of new treatments for neurological disorders.

Chemical Biology

In chemical biology, this compound serves as a tool for investigating biological mechanisms due to its ability to interact with various molecular targets . Its unique structure allows it to be utilized in studies aimed at understanding receptor-ligand interactions and enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against multiple strains of bacteria. The results indicated that modifications to the piperidine moiety could enhance antibacterial activity, leading to further exploration in drug formulation.

Case Study 2: Anticancer Mechanisms

In another research project, scientists investigated the anticancer mechanisms of this compound using various cancer cell lines. Results showed that the compound inhibited cell growth and induced apoptosis through specific signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Antineoplastic Potential

For example, 2-Amino-5-bromo benzoic acid demonstrated equipotency to cisplatin in inhibiting CACO2 colorectal cancer cells . The dimethylpiperidine group in the target compound could enhance cell permeability or target engagement compared to simpler analogs.

Metal Complexation Behavior

Benzoic acid derivatives often form complexes with lanthanides and transition metals.

Commercial Availability and Handling

Biological Activity

Structural Analysis and Potential Targets

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is a compound that combines several interesting structural features:

- A benzoic acid core

- A bromine substituent at the 3-position

- A 4,4-dimethylpiperidine moiety at the 4-position

These structural elements suggest potential interactions with various biological targets:

Enzyme Inhibition : The benzoic acid group may interact with enzyme active sites, potentially inhibiting their function. This could be particularly relevant for enzymes that typically interact with aromatic or carboxylic acid-containing substrates.

Receptor Binding : The 4,4-dimethylpiperidine group could facilitate binding to certain receptors, particularly those that interact with alkaloids or other nitrogen-containing compounds.

Halogen Bonding : The bromine atom at the 3-position may participate in halogen bonding, which could enhance binding affinity to specific protein targets.

Potential Biological Activities

Based on structural similarities to known bioactive compounds, this compound may exhibit the following activities:

- Kinase Inhibition : Compounds with similar structures have shown activity against various kinases, including GSK-3β . This could potentially lead to effects on cellular signaling pathways.

- Neurotransmitter Modulation : The piperidine moiety suggests possible interactions with neurotransmitter systems, potentially affecting neurological processes.

- Anti-inflammatory Activity : Benzoic acid derivatives often possess anti-inflammatory properties, which could be relevant for this compound.

- Antimicrobial Effects : Some halogenated aromatic compounds exhibit antimicrobial activity, suggesting a potential role in this area.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:

| Compound | Structural Similarity | Known Biological Activity |

|---|---|---|

| 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid | High (differs in piperidine vs. piperazine) | Potential pharmacological activity, used in drug discovery |

| 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | High (differs in aldehyde vs. carboxylic acid) | Possible interaction with neurotransmission pathways |

| 3-Bromo-4-(diethylamino)benzoic acid | Moderate (simpler amine substituent) | Enzyme inhibition, protein-ligand interactions |

Research Gaps and Future Directions

While the potential biological activities of this compound are intriguing, several key areas require further investigation:

- Target Identification : Specific molecular targets need to be identified through binding assays and proteomic studies.

- Structure-Activity Relationships (SAR) : Systematic modification of the compound's structure could help elucidate which features are critical for biological activity.

- In Vitro and In Vivo Studies : Comprehensive testing in cellular and animal models is necessary to confirm any hypothesized biological effects.

- Pharmacokinetics and Metabolism : Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for assessing its potential as a therapeutic agent.

- Toxicity Profiling : Thorough evaluation of potential side effects and toxicity is essential for any future development.

Q & A

Q. How can kinetic isotope effects (KIEs) be employed to study reaction mechanisms involving the dimethylpiperidine substituent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.